molecular formula C15H17O2P B14131893 (2-Methoxyethyl)(oxo)diphenyl-lambda~5~-phosphane CAS No. 4336-76-9

(2-Methoxyethyl)(oxo)diphenyl-lambda~5~-phosphane

Cat. No.: B14131893
CAS No.: 4336-76-9
M. Wt: 260.27 g/mol
InChI Key: NSBVCMGHINJEMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methoxyethyl)(oxo)diphenyl-lambda~5~-phosphane is a chemical compound with the molecular formula C15H17O2P It is a phosphine oxide derivative, characterized by the presence of a methoxyethyl group attached to the phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethyl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 2-methoxyethyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is maintained at around 0-5°C to control the reaction rate and improve yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This method also minimizes the risk of contamination and improves the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethyl)(oxo)diphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

The major products formed from these reactions include various phosphine oxides, phosphines, and substituted phosphine derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

(2-Methoxyethyl)(oxo)diphenyl-lambda~5~-phosphane has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which are useful in various catalytic processes.

    Biology: The compound is studied for its potential use in biological systems, particularly in the development of phosphine-based drugs and imaging agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases that involve oxidative stress and inflammation.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)(oxo)diphenyl-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular processes. The methoxyethyl group enhances the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Phosphine oxide, diphenyl(methoxymethyl)-: Similar in structure but with a methoxymethyl group instead of a methoxyethyl group.

    (2-Methylphenyl)methyldiphenyl-lambda~5~-phosphane: Contains a methylphenyl group instead of a methoxyethyl group.

    (2-Methoxybut-3-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane: Features a methoxybutenyl group.

Uniqueness

(2-Methoxyethyl)(oxo)diphenyl-lambda~5~-phosphane is unique due to its specific functional group, which imparts distinct chemical and physical properties. The methoxyethyl group enhances its solubility and reactivity, making it suitable for a wide range of applications in chemistry, biology, and industry.

Properties

CAS No.

4336-76-9

Molecular Formula

C15H17O2P

Molecular Weight

260.27 g/mol

IUPAC Name

[2-methoxyethyl(phenyl)phosphoryl]benzene

InChI

InChI=1S/C15H17O2P/c1-17-12-13-18(16,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3

InChI Key

NSBVCMGHINJEMP-UHFFFAOYSA-N

Canonical SMILES

COCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.